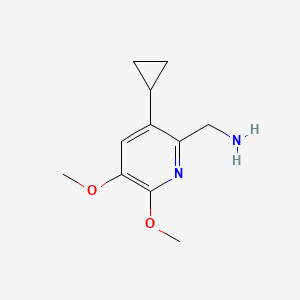
(3-Cyclopropyl-5,6-dimethoxypyridin-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Cyclopropyl-5,6-dimethoxypyridin-2-yl)methanamine: is a heterocyclic compound that belongs to the class of pyridines It is characterized by the presence of a cyclopropyl group and two methoxy groups attached to a pyridine ring, along with a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclopropyl-5,6-dimethoxypyridin-2-yl)methanamine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of Methoxy Groups: The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Cyclopropyl Group Addition: The cyclopropyl group can be added via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Attachment of the Methanamine Group:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridine ring or the methanamine group, potentially converting them into more saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy groups or the methanamine group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of suitable catalysts or under specific pH conditions.
Major Products:
Oxidation: Products may include cyclopropyl-5,6-dimethoxypyridine-2-carboxylic acid or its aldehyde derivative.
Reduction: Reduced derivatives of the pyridine ring or the methanamine group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Building Block: (3-Cyclopropyl-5,6-dimethoxypyridin-2-yl)methanamine serves as a valuable building block in the synthesis of more complex organic molecules and heterocycles.
Biology:
Biological Probes: The compound can be used as a probe to study biological pathways and interactions due to its unique structure.
Medicine:
Drug Development:
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of (3-Cyclopropyl-5,6-dimethoxypyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
- Cyclopropyl (2,6-dimethoxypyridin-3-yl)methanamine
- (3,5-dimethoxypyridin-2-yl)methanamine
Comparison:
- Structural Differences: While similar compounds may share the pyridine ring and methoxy groups, the position of the cyclopropyl and methanamine groups can vary, leading to differences in chemical reactivity and biological activity.
- Uniqueness: (3-Cyclopropyl-5,6-dimethoxypyridin-2-yl)methanamine is unique due to its specific substitution pattern, which can result in distinct properties and applications compared to its analogs.
Propriétés
Formule moléculaire |
C11H16N2O2 |
|---|---|
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
(3-cyclopropyl-5,6-dimethoxypyridin-2-yl)methanamine |
InChI |
InChI=1S/C11H16N2O2/c1-14-10-5-8(7-3-4-7)9(6-12)13-11(10)15-2/h5,7H,3-4,6,12H2,1-2H3 |
Clé InChI |
QBRUFOQEITWTFB-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(N=C(C(=C1)C2CC2)CN)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B11784315.png)

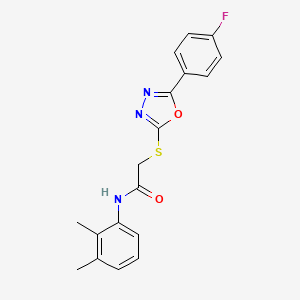
![8-Oxo-6-phenyl-7,8-dihydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B11784349.png)

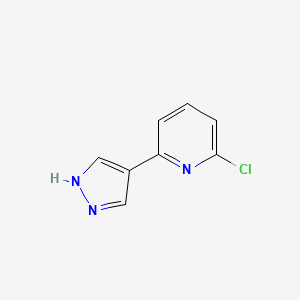



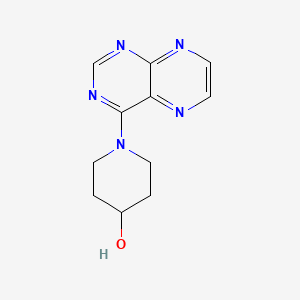
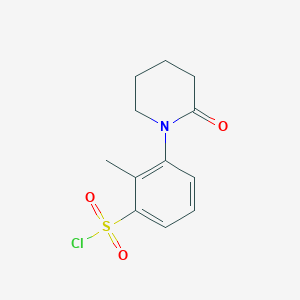
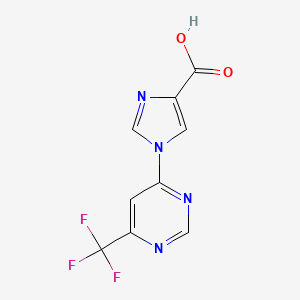
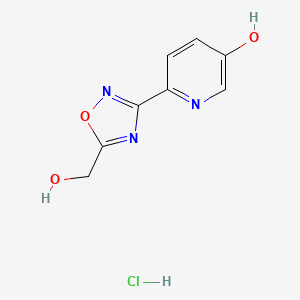
![1,5-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B11784431.png)
